(R)-1-Mesitylethanamine hydrochloride

Description

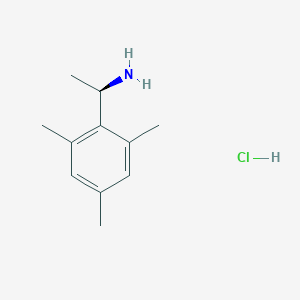

(R)-1-Mesitylethanamine hydrochloride is a chiral amine hydrochloride salt characterized by a mesityl (2,4,6-trimethylphenyl) group attached to an ethanamine backbone. The compound’s "R" configuration denotes the spatial arrangement of the chiral center at the ethylamine carbon. Hydrochloride salts are commonly employed to enhance stability, solubility, and handling properties compared to their free-base counterparts.

Properties

IUPAC Name |

(1R)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBGENMGPYITQS-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H](C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Mesitylethanamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor using a chiral reducing agent. One common method is the asymmetric reduction of mesitylacetone using a chiral catalyst to obtain the desired ®-enantiomer. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Mesitylethanamine hydrochloride often involves large-scale asymmetric synthesis using chiral catalysts or enzymes to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, with careful control of reaction conditions to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-1-Mesitylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Corresponding alkane.

Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals

(R)-1-Mesitylethanamine hydrochloride serves as an important chiral building block in the synthesis of various pharmaceuticals. Its ability to act as a chiral auxiliary facilitates the asymmetric synthesis of biologically active compounds. This characteristic is particularly valuable in the production of drugs where chirality is crucial for efficacy and safety.

Case Study: Antidepressants

Research has indicated that derivatives of this compound can be utilized in the development of new antidepressant medications. For instance, compounds derived from this amine have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Neuropharmacology

Cognitive Enhancement

Studies have demonstrated that this compound exhibits cognitive-enhancing properties. It acts on sigma-1 receptors, which are implicated in various neurodegenerative diseases. By modulating these receptors, the compound may help alleviate cognitive deficits associated with conditions like Alzheimer's disease .

Case Study: Memory Impairment Models

In animal models, this compound has been tested for its effects on memory impairment induced by scopolamine. Results indicated that administration of this compound significantly improved cognitive function, suggesting its potential therapeutic role in treating cognitive disorders .

Synthetic Intermediate

Role in Organic Synthesis

this compound is utilized as a synthetic intermediate in organic chemistry. Its structure allows for further derivatization, enabling chemists to create a wide array of compounds, including those used in agrochemicals and fine chemicals.

Table 1: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Chiral building block for pharmaceuticals | Synthesis of antidepressants |

| Neuropharmacology | Cognitive enhancement via sigma-1 receptor modulation | Treatment for Alzheimer's disease |

| Synthetic Intermediate | Used in organic synthesis | Production of agrochemicals |

Regulatory Considerations

Given its potential applications and structural similarities to controlled substances, this compound is subject to regulatory scrutiny. It is essential for researchers and manufacturers to comply with local regulations regarding its use and distribution.

Mechanism of Action

The mechanism of action of ®-1-Mesitylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

This bulkiness may also enhance lipophilicity, impacting membrane permeability in biological systems. Chlorophenyl vs. Naphthyl: The 4-chlorophenyl group () introduces electronegativity, while the 1-naphthyl group () offers extended π-conjugation, influencing electronic interactions in catalysis or receptor binding. Fluorine and Alkynes: Fluorine in increases electronegativity and metabolic stability, whereas the propargyl group in enables click chemistry applications.

Chirality :

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free amines. For example, mecamylamine hydrochloride () is used in formulations requiring aqueous stability.

- Stability : Steric shielding by the mesityl group may improve thermal stability compared to linear alkylamines (e.g., methylethylamine hydrochloride in ).

Biological Activity

(R)-1-Mesitylethanamine hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological properties, mechanisms of action, and potential clinical implications of this compound.

This compound is characterized by its mesityl group, which enhances its lipophilicity and ability to cross biological membranes. The chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Studies have indicated that it acts as a selective agonist for certain receptors, influencing neurotransmission and potentially modulating behavioral responses.

Receptor Interaction

- Histamine Receptors : Preliminary studies suggest that this compound may exhibit activity at histamine H3 receptors, which are involved in the regulation of neurotransmitter release. This interaction could lead to effects on cognition and alertness.

- Dopaminergic Activity : There is emerging evidence that this compound may also interact with dopaminergic pathways, which are critical for mood regulation and motor control.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cognitive Enhancement

A study investigated the effects of this compound on cognitive performance in animal models. The results indicated that administration led to improved memory retention and learning capabilities, attributed to its action on histamine receptors.

Case Study 2: Anticancer Potential

Another research effort focused on the antiproliferative properties of this compound against various cancer cell lines. The compound demonstrated marked cytotoxicity, particularly against MCF-7 breast cancer cells, with an IC50 value indicating significant potency.

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

- Selectivity : The compound shows selectivity towards certain receptor subtypes, which may minimize side effects commonly associated with less selective agents.

- Dosage Dependency : Biological responses appear to be dose-dependent, highlighting the importance of careful dosing in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.